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Compound Name: Bis-PEG11-NHS Ester

Cat. No.: B8106483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-PEG11-NHS Ester is a homobifunctional crosslinking reagent that contains two N-

hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene

glycol (PEG) spacer.[1][2] This reagent is designed for the covalent conjugation of proteins and

other biomolecules containing primary amine groups (-NH2), such as those found on the side

chain of lysine residues and the N-terminus of polypeptides.[3][4] The NHS esters react with

primary amines in a pH-dependent manner to form stable and irreversible amide bonds.[4]

The PEG spacer enhances the water solubility of the reagent and the resulting conjugate,

which can reduce aggregation and precipitation issues often encountered with hydrophobic

crosslinkers. Furthermore, PEGylation, the process of conjugating PEG chains to molecules,

has been shown to improve the pharmacokinetic and pharmacodynamic properties of

therapeutic proteins by increasing their stability, extending their circulatory half-life, and

reducing their immunogenicity. Bis-PEG11-NHS Ester is particularly valuable in applications

requiring the crosslinking of two different proteins or for intramolecular crosslinking to study

protein conformation. A significant application is in the development of Proteolysis Targeting

Chimeras (PROTACs), where the PEG linker connects a ligand for a target protein and a ligand

for an E3 ubiquitin ligase, thereby inducing targeted protein degradation through the ubiquitin-

proteasome system.
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Chemical Properties and Reaction Mechanism
Chemical Name: bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34-

undecaoxaheptatriacontanedioate

CAS Number: 123502-57-8

Molecular Weight: 796.82 g/mol

Spacer Arm Length: The 11-unit PEG spacer provides a defined and flexible linker between

conjugated molecules.

The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution.

The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This

leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS)

as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary

amines are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing

primary amines, such as Tris, as they will compete with the target protein for reaction with the

NHS ester.

Data Presentation: Quantitative Labeling
Parameters
The degree of labeling (DOL), which is the average number of linker molecules conjugated to a

single protein molecule, is a critical parameter that can be controlled by adjusting the reaction

conditions. The following tables provide representative data on how different parameters can

influence the DOL. These values are illustrative and should be optimized for each specific

protein and application.

Table 1: Effect of Molar Ratio of Bis-PEG11-NHS Ester to Protein on the Degree of Labeling

(DOL)
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Molar Ratio (Ester:Protein) Expected Average DOL Notes

5:1 1 - 3

Lower ratios are suitable for

applications where minimal

labeling is desired to preserve

protein function.

10:1 3 - 6

A common starting point for

many applications, providing a

balance between labeling

efficiency and protein activity.

20:1 6 - 10

Higher ratios can be used to

achieve a higher degree of

labeling, but may increase the

risk of protein aggregation or

loss of function.

50:1 >10

May be used for applications

where extensive modification is

required, but thorough

functional testing of the

conjugate is essential.

Note: The actual DOL will depend on the number of accessible primary amines on the protein

surface and other reaction conditions.

Table 2: Influence of Reaction pH on Labeling Efficiency
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Reaction pH
Relative Labeling
Efficiency

Notes

6.0 Low

At acidic pH, primary amines

are protonated and less

reactive towards NHS esters.

7.0 - 7.5 Moderate

A good compromise for pH-

sensitive proteins, as the

reaction proceeds, albeit at a

slower rate.

8.0 - 8.5 High

Optimal pH range for efficient

labeling due to the

deprotonation of primary

amines.

> 9.0 Moderate to Low

While the reaction with amines

is fast, the rate of hydrolysis of

the NHS ester also increases

significantly, reducing the

overall labeling efficiency.

Table 3: Recommended Reaction Conditions
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Parameter Recommended Range Notes

Protein Concentration 1 - 10 mg/mL

Higher protein concentrations

generally lead to higher

labeling efficiency.

Reaction Time
30 min - 2 hours at RT; 2 - 8

hours at 4°C

Longer incubation times may

be necessary at lower pH or

with less reactive proteins.

Temperature
4°C to Room Temperature (20-

25°C)

Room temperature reactions

are faster, while reactions at

4°C can be used to minimize

protein degradation.

Buffer
Phosphate, Bicarbonate,

Borate, or HEPES

Must be free of primary

amines. 0.1 M sodium

bicarbonate or sodium

phosphate at pH 8.3-8.5 is

commonly used.

Quenching Reagent 20-50 mM Tris or Glycine

Added after the desired

reaction time to stop the

labeling reaction by consuming

unreacted NHS esters.

Experimental Protocols
Protocol 1: General Protein Labeling with Bis-PEG11-
NHS Ester
This protocol describes a general procedure for labeling a protein with Bis-PEG11-NHS Ester.
Optimization may be required for specific proteins.

Materials:

Protein of interest

Bis-PEG11-NHS Ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

Protein Preparation:

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

If the protein is in a buffer containing primary amines, it must be exchanged into the

Conjugation Buffer by dialysis or using a desalting column.

Bis-PEG11-NHS Ester Stock Solution Preparation:

Immediately before use, bring the vial of Bis-PEG11-NHS Ester to room temperature.

Prepare a 10 mM stock solution by dissolving the required amount of the ester in

anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

Labeling Reaction:

Calculate the volume of the Bis-PEG11-NHS Ester stock solution required to achieve the

desired molar excess (refer to Table 1).

Add the calculated volume of the ester stock solution to the protein solution while gently

vortexing. The final concentration of the organic solvent should not exceed 10% of the

total reaction volume.

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at

4°C.

Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

Incubate for 15 minutes at room temperature to stop the reaction.

Purification of the Labeled Protein:

Remove the unreacted Bis-PEG11-NHS Ester and byproducts (NHS) by using a desalting

column or through size-exclusion chromatography.

Collect the fractions containing the labeled protein.

Characterization (Optional but Recommended):

Determine the protein concentration of the purified conjugate using a protein assay (e.g.,

BCA assay).

Characterize the degree of labeling using techniques such as SDS-PAGE (to observe the

increase in molecular weight) or mass spectrometry.

Protocol 2: Intramolecular Crosslinking of a Protein
This protocol is designed to introduce crosslinks within a single protein molecule to study its

tertiary or quaternary structure.

Materials:

Same as Protocol 1.

Procedure:

Protein and Reagent Preparation:

Follow steps 1 and 2 from Protocol 1. For intramolecular crosslinking, it is often beneficial

to work with a more dilute protein solution (e.g., 0.1-1 mg/mL) to minimize intermolecular

crosslinking.

Labeling Reaction:
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Use a lower molar excess of Bis-PEG11-NHS Ester (e.g., 1:1 to 5:1 ester:protein) to favor

intramolecular reactions.

Add the ester to the protein solution and incubate as described in Protocol 1.

Quenching and Purification:

Follow steps 4 and 5 from Protocol 1.

Analysis:

Analyze the crosslinked protein by SDS-PAGE. Intramolecularly crosslinked proteins will

show a slight increase in mobility (run faster) compared to the unmodified protein under

denaturing conditions.

For detailed analysis of the crosslinked sites, the protein can be digested with a protease

(e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for protein labeling with Bis-PEG11-NHS Ester.
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Signaling Pathway: Targeted Protein Degradation via
PROTAC
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Caption: PROTAC-mediated targeted protein degradation using the ubiquitin-proteasome

system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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